Cas no 1805529-11-6 (2-Pyridinemethanol, 3-(difluoromethyl)-5-fluoro-4-methyl-)

2-Pyridinemethanol, 3-(difluoromethyl)-5-fluoro-4-methyl-, is a fluorinated pyridine derivative with a hydroxymethyl functional group at the 2-position. Its structure, featuring both difluoromethyl and fluoro substituents, enhances its potential as an intermediate in pharmaceutical and agrochemical synthesis. The difluoromethyl group contributes to metabolic stability and lipophilicity, while the fluoro substituent can influence binding affinity and selectivity. The hydroxymethyl moiety offers a versatile handle for further functionalization. This compound is particularly valuable in the development of bioactive molecules, where its unique substitution pattern may improve potency or pharmacokinetic properties. Its high purity and well-defined structure make it suitable for research and industrial applications requiring precise chemical modifications.
2-Pyridinemethanol, 3-(difluoromethyl)-5-fluoro-4-methyl- structure
1805529-11-6 structure
Product name:2-Pyridinemethanol, 3-(difluoromethyl)-5-fluoro-4-methyl-
CAS No:1805529-11-6
MF:C8H8F3NO
Molecular Weight:191.15043258667
CID:5220767

2-Pyridinemethanol, 3-(difluoromethyl)-5-fluoro-4-methyl- 化学的及び物理的性質

名前と識別子

    • 2-Pyridinemethanol, 3-(difluoromethyl)-5-fluoro-4-methyl-
    • インチ: 1S/C8H8F3NO/c1-4-5(9)2-12-6(3-13)7(4)8(10)11/h2,8,13H,3H2,1H3
    • InChIKey: YMSDIRSMAOTRFH-UHFFFAOYSA-N
    • SMILES: C1(CO)=NC=C(F)C(C)=C1C(F)F

2-Pyridinemethanol, 3-(difluoromethyl)-5-fluoro-4-methyl- Pricemore >>

Enterprise No. Product name Cas No. Purity 仕様 Price 更新日時 Inquiry
Alichem
A029033390-250mg
3-(Difluoromethyl)-5-fluoro-4-methylpyridine-2-methanol
1805529-11-6 95%
250mg
$931.00 2022-04-01
Alichem
A029033390-1g
3-(Difluoromethyl)-5-fluoro-4-methylpyridine-2-methanol
1805529-11-6 95%
1g
$3,097.65 2022-04-01
Alichem
A029033390-500mg
3-(Difluoromethyl)-5-fluoro-4-methylpyridine-2-methanol
1805529-11-6 95%
500mg
$1,617.60 2022-04-01

2-Pyridinemethanol, 3-(difluoromethyl)-5-fluoro-4-methyl- 関連文献

2-Pyridinemethanol, 3-(difluoromethyl)-5-fluoro-4-methyl-に関する追加情報

Introduction to 2-Pyridinemethanol, 3-(difluoromethyl)-5-fluoro-4-methyl- (CAS No. 1805529-11-6)

2-Pyridinemethanol, 3-(difluoromethyl)-5-fluoro-4-methyl-, identified by the Chemical Abstracts Service Number (CAS No.) 1805529-11-6, is a specialized organic compound that has garnered significant attention in the field of pharmaceutical chemistry and medicinal research. This compound belongs to the pyridine derivatives family, a class of molecules widely recognized for their diverse biological activities and potential therapeutic applications. The structural features of this compound, particularly the presence of fluoro and methyl substituents, contribute to its unique chemical properties and make it a valuable candidate for further exploration in drug discovery and development.

The molecular structure of 2-Pyridinemethanol, 3-(difluoromethyl)-5-fluoro-4-methyl- encompasses a pyridine core substituted with a hydroxymethyl group at the 2-position, a difluoromethyl group at the 3-position, a fluoro atom at the 5-position, and a methyl group at the 4-position. This specific arrangement of functional groups imparts distinct electronic and steric properties to the molecule, which can influence its interactions with biological targets. The fluoro substituents, in particular, are known to enhance metabolic stability and binding affinity, making them increasingly popular in modern drug design.

In recent years, there has been a growing interest in pyridine-based compounds due to their role as key scaffolds in numerous pharmacologically active agents. The introduction of fluorine atoms into these structures often leads to improved pharmacokinetic profiles, including increased bioavailability and prolonged half-life. Additionally, the presence of hydroxymethyl and methyl groups can serve as points for further chemical modification, allowing for the development of analogues with tailored biological activities.

One of the most compelling aspects of 2-Pyridinemethanol, 3-(difluoromethyl)-5-fluoro-4-methyl- is its potential application in the synthesis of novel therapeutic agents. Researchers have been exploring its utility as a precursor in the development of small-molecule inhibitors targeting various disease-related pathways. For instance, studies have suggested that derivatives of this compound may exhibit inhibitory effects on enzymes involved in cancer progression and inflammation. The ability to modify its structure while retaining its core pharmacophore makes it an attractive candidate for structure-activity relationship (SAR) studies.

The synthesis of 2-Pyridinemethanol, 3-(difluoromethyl)-5-fluoro-4-methyl- involves multi-step organic reactions that require precise control over reaction conditions. The introduction of fluorine atoms, in particular, demands specialized techniques such as halogen exchange reactions or metal-catalyzed cross-coupling reactions. These synthetic strategies ensure the incorporation of fluorine at the desired positions while maintaining high selectivity and yield. Advanced spectroscopic methods like nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry (MS) are employed to confirm the structural integrity of the compound at each stage of synthesis.

Recent advancements in computational chemistry have further enhanced our understanding of the properties and potential applications of 2-Pyridinemethanol, 3-(difluoromethyl)-5-fluoro-4-methyl-. Molecular modeling techniques allow researchers to predict how this compound might interact with biological targets such as enzymes and receptors. These predictions are crucial for designing experiments aimed at validating its biological activity. Additionally, computer-assisted drug design (CADD) tools have been used to identify optimal analogues by predicting binding affinities and optimizing pharmacokinetic profiles.

The pharmaceutical industry has shown particular interest in developing drugs based on pyridine derivatives due to their versatility and efficacy. Several clinical trials have been conducted with compounds derived from similar scaffolds, demonstrating their potential in treating conditions ranging from infectious diseases to chronic disorders. While 2-Pyridinemethanol, 3-(difluoromethyl)-5-fluoro-4-methyl- has not yet entered clinical trials on its own merits, its structural features suggest that it could be a valuable building block for future drug candidates.

Another area where this compound shows promise is in agrochemical applications. Pyridine-based molecules are known for their role as intermediates in the synthesis of pesticides and herbicides. The unique combination of functional groups in 2-Pyridinemethanol, 3-(difluoromethyl)-5-fluoro-4-methyl- could make it an effective component in formulations designed to protect crops from pests while minimizing environmental impact.

The environmental impact of using fluorinated compounds is also a subject of ongoing research. While fluorine atoms can enhance drug efficacy and stability, their persistence in the environment raises concerns about long-term ecological effects. Efforts are being made to develop fluorinated compounds that balance pharmacological benefits with environmental responsibility. This includes exploring biodegradable fluorinated derivatives and optimizing synthetic routes to minimize waste generation.

In conclusion,2-Pyridinemethanol, 3-(difluoromethyl)-5-fluoro-4-methyl- (CAS No. 1805529-11-6) represents a fascinating example of how structural modifications can lead to compounds with significant therapeutic potential. Its unique combination of functional groups makes it a versatile tool for medicinal chemists seeking to develop new drugs targeting various diseases. As research continues to uncover new applications for this compound and its derivatives, it is likely that its importance will only grow in the coming years.

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